1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid, also known as FMeCB, is a cyclobutane derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMeCB is a chiral compound that exists in two enantiomeric forms, namely R and S. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation Studies
The structure and conformation of related cyclobutane carboxylic acids have been extensively studied to understand their chemical properties and potential applications. For example, the structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid was determined by X-ray diffraction methods. These studies provide valuable insights into the molecular geometry, bond lengths, and dihedral angles, which are crucial for understanding the reactivity and interaction with other molecules (Reisner et al., 1983).
Radiopharmaceutical Applications
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a derivative closely related to 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid, has been synthesized for use in positron emission tomography (PET) imaging. This compound is a tumor-avid amino acid, indicating its potential for delineating tumor tissues in medical imaging applications. The high specific activity and suitable radiochemical yield make it a promising candidate for PET tracer development (Shoup & Goodman, 1999).
Chemical Synthesis and Properties
The synthesis and physical-chemical properties of derivatives of this compound have been explored to understand their behavior and potential chemical applications. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids as pure diastereomers has been achieved, with studies on their pKa values providing insights into their acid-base properties and interactions with fluorine atoms (Chernykh et al., 2016).
Diagnostic Imaging in Oncology
1-Amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC) PET/CT imaging has been evaluated for its effectiveness in the diagnosis of recurrent prostate carcinoma. This approach offers a non-invasive, metabolic imaging technique, highlighting the utility of derivatives of this compound in enhancing the accuracy of cancer diagnosis and management (Ren et al., 2016).
Enhanced Synthesis Methods
Improvements in the synthesis of FACBC, including the development of automated radiosynthesis methods, have been achieved. These advancements are crucial for the routine production of this compound for human use, further underscoring the importance of optimizing synthesis techniques for compounds related to this compound (McConathy et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
The mean apparent terminal half-life of the drug is approximately 7.7 h in healthy adults .
Result of Action
Similar compounds have been used in the suzuki–miyaura coupling reaction, which results in the formation of a new carbon-carbon bond .
Action Environment
Similar compounds have been used in the suzuki–miyaura coupling reaction, which is known to be exceptionally mild and functional group tolerant .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPSAQMLXSBARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.